Cas no 2877650-62-7 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine structure](https://ja.kuujia.com/scimg/cas/2877650-62-7x500.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine 化学的及び物理的性質
名前と識別子
-
- AKOS040873371
- F6790-0978
- 2877650-62-7
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-[2-(methylthio)-4-pyrimidinyl]-1-piperazinyl]pyridazine
-
- インチ: 1S/C18H22N8S/c1-13-12-14(2)26(23-13)17-5-4-16(21-22-17)25-10-8-24(9-11-25)15-6-7-19-18(20-15)27-3/h4-7,12H,8-11H2,1-3H3
- InChIKey: BNMQBGGGSOYDLE-UHFFFAOYSA-N
- SMILES: C1(N2C(C)=CC(C)=N2)=NN=C(N2CCN(C3C=CN=C(SC)N=3)CC2)C=C1
計算された属性
- 精确分子量: 382.16881391g/mol
- 同位素质量: 382.16881391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 27
- 回転可能化学結合数: 4
- 複雑さ: 474
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 653.2±55.0 °C(Predicted)
- 酸度系数(pKa): 6.79±0.31(Predicted)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6790-0978-30mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-20μmol |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-10mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-20mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-25mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-10μmol |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-3mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-40mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6790-0978-5μmol |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6790-0978-100mg |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine |
2877650-62-7 | 100mg |
$372.0 | 2023-09-07 |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine 関連文献
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazineに関する追加情報
Research Brief on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine (CAS: 2877650-62-7)
In recent years, the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine (CAS: 2877650-62-7) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its pyridazine and pyrimidine moieties, has shown promising potential as a scaffold for drug development, particularly in the targeting of protein kinases and other key biological pathways. The unique structural features of this compound, including the presence of a methylsulfanyl group and a piperazine linker, contribute to its diverse pharmacological properties.
Recent studies have focused on elucidating the molecular interactions and biological activities of 2877650-62-7. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study demonstrated that the compound exhibits high selectivity for CDK2 and CDK9, with IC50 values in the low nanomolar range. These findings suggest its potential application in oncology, particularly for cancers characterized by dysregulated CDK activity, such as breast and lung cancers.
In addition to its kinase inhibitory properties, 2877650-62-7 has been investigated for its ability to modulate other signaling pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway. The researchers attributed this activity to the pyrazolyl and pyrimidinyl groups, which interact with key residues in the NF-κB signaling complex. These results open new avenues for the development of anti-inflammatory therapeutics based on this chemical scaffold.
The synthesis and optimization of 2877650-62-7 have also been a focal point of recent research. A 2024 study in Organic Process Research & Development detailed a scalable synthetic route for the compound, emphasizing the use of green chemistry principles to improve yield and reduce waste. The authors reported a novel one-pot reaction strategy that significantly streamlined the production process, making it more feasible for industrial-scale applications. This advancement is critical for facilitating further preclinical and clinical studies of the compound.
Despite these promising developments, challenges remain in the development of 2877650-62-7 as a therapeutic agent. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently exploring structural modifications, such as the introduction of fluorine atoms or the replacement of the methylsulfanyl group, to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of this research into clinical applications.
In conclusion, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine (CAS: 2877650-62-7) represents a versatile and promising candidate for drug discovery. Its dual functionality as a kinase inhibitor and anti-inflammatory agent, combined with recent advancements in synthetic methodologies, positions it as a valuable tool for addressing unmet medical needs. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications through targeted drug design and combination therapies.
2877650-62-7 (3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine) Related Products
- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 2172470-02-7(4-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylazetidin-3-yl}butanoic acid)
- 1082242-08-7(4-amino-1-(4-fluorophenyl)butan-1-ol)
- 205928-31-0(2-Chloro-N-4-(2-Hydroxy-4-Methoxyphenyl)-1,3-Thiazol-2-YlAcetamide)
- 1621-70-1(3'-Hydroxy-4'-methoxyflavanone)
- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)
- 1780174-72-2(7-Oxa-2,5-diazaspiro[3.4]octan-6-one)
- 2228337-20-8(4,4-difluoro-1-(3-fluoro-4-methylphenyl)cyclohexane-1-carboxylic acid)
- 2228624-00-6(5-(but-3-yn-1-yl)-2-chloropyridine)




